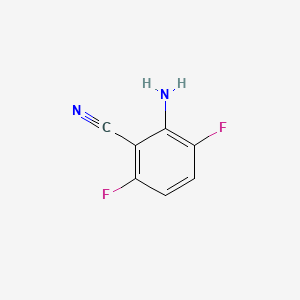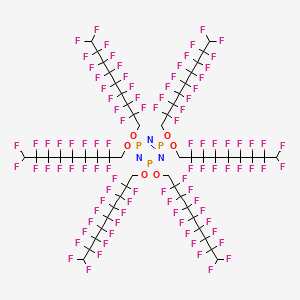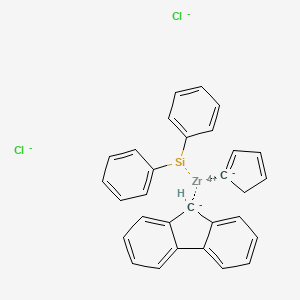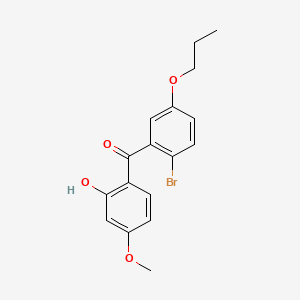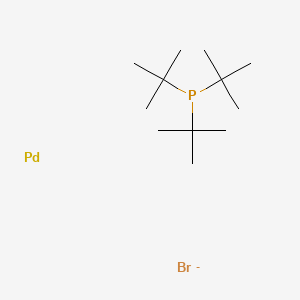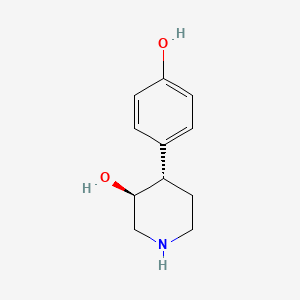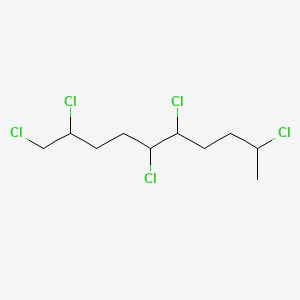
1,2,5,6,9-Pentachlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H17Cl5 . It is a member of the polychlorinated alkanes, which are compounds characterized by multiple chlorine atoms attached to a carbon chain. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
-
Synthetic Routes
Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.
-
Industrial Production
Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.
Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.
Análisis De Reacciones Químicas
1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents: Sodium hydroxide, potassium hydroxide.
-
Elimination Reactions
Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.
Common Reagents: Sodium ethoxide, potassium tert-butoxide.
-
Major Products
Alcohols and Ethers: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Aplicaciones Científicas De Investigación
1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .
-
Environmental Chemistry
Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.
Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.
-
Toxicology
Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.
Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.
-
Materials Science
Polymer Additives: Used as a flame retardant in polymer formulations.
Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.
Mecanismo De Acción
The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .
-
Molecular Targets
Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.
Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.
-
Pathways Involved
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.
Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.
Comparación Con Compuestos Similares
1,2,5,6,9-Pentachlorodecane is compared with other polychlorinated alkanes to highlight its unique properties .
-
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated hydrocarbon with different structural and chemical properties.
1,2,3,4-Tetrachlorobutane: A shorter chain chlorinated alkane with distinct reactivity.
-
Uniqueness
Stability: this compound is more stable due to the specific positioning of chlorine atoms.
Reactivity: Exhibits unique reactivity patterns in substitution and elimination reactions compared to its analogs.
Propiedades
IUPAC Name |
1,2,5,6,9-pentachlorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBEJYNNQNKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872691 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-13-5 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)
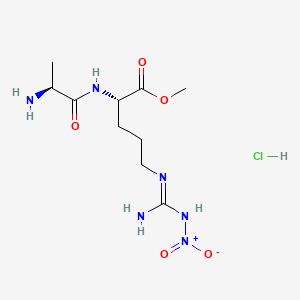
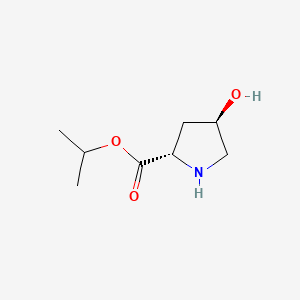
![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)
